Metizolam

Vue d'ensemble

Description

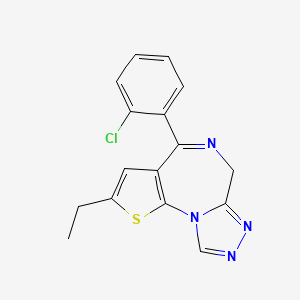

Metizolam is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepinesThis compound has gained attention as a designer benzodiazepine, often used for its sedative, hypnotic, and anxiolytic properties . It was first detected in Germany in 2015 and has since been identified in various countries .

Méthodes De Préparation

The synthesis of metizolam involves the formation of a thienotriazolodiazepine structure. The synthetic route typically includes the following steps:

Formation of the thieno ring: This involves the cyclization of a suitable precursor to form the thieno ring.

Introduction of the triazole ring: This step involves the formation of the triazole ring through a cyclization reaction.

Formation of the diazepine ring: The final step involves the formation of the diazepine ring, completing the thienotriazolodiazepine structure.

Analyse Des Réactions Chimiques

Metizolam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms, although these reactions are less common.

Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

The major products formed from these reactions include hydroxylated and demethylated metabolites .

Applications De Recherche Scientifique

Metizolam has several scientific research applications, including:

Mécanisme D'action

Metizolam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in increased chloride ion influx, hyperpolarizing the neuron and reducing its excitability . The primary molecular target of this compound is the GABA-A receptor .

Comparaison Avec Des Composés Similaires

Metizolam is structurally similar to etizolam, with the primary difference being the absence of a methyl group in this compound. Other similar compounds include:

Etizolam: A thienotriazolodiazepine with similar sedative and anxiolytic properties.

Alprazolam: A benzodiazepine with a similar duration of action but higher potency.

Bromazepam: Another benzodiazepine with similar effects but different chemical structure.

Fluclotizolam: A designer benzodiazepine with similar effects.

Bentazepam: Another benzodiazepine with similar effects.

This compound is unique in its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties .

Activité Biologique

Metizolam, also known as desmethyletizolam, is a synthetic compound belonging to the thienodiazepine class, closely related to traditional benzodiazepines. Its chemical structure features a thiophene ring fused to a diazepine, which contributes to its psychoactive properties. This compound is primarily studied for its biological activity, particularly its effects on the central nervous system (CNS) through modulation of GABA receptors.

This compound acts as a positive allosteric modulator of the GABA receptor, enhancing the effects of the neurotransmitter GABA. This interaction results in increased chloride ion influx, leading to hyperpolarization of neurons and subsequent anxiolytic, sedative, and muscle relaxant effects. The potency and efficacy of this compound can vary based on its structural modifications compared to other benzodiazepines.

Pharmacokinetics

Research on this compound's pharmacokinetics is limited but suggests significant biological activity. A study indicated that this compound can be detected in biological matrices such as urine and saliva, with metabolites being produced through hepatic metabolism. The primary metabolic pathways include hydroxylation at the ethyl moiety and N-hydroxylation, leading to several metabolites detectable post-administration:

| Metabolite | Description | Detection Time |

|---|---|---|

| M1 | Hydroxylated metabolite at 2-ethyl moiety | Up to 30 hours |

| M2 | N-hydroxythis compound | Detected at 8 hours |

| M3 | Undetermined structure due to low yield | Not specified |

Effects and Case Studies

This compound has been reported to produce various effects similar to other benzodiazepines, including:

- Anxiolysis : Reduction in anxiety levels.

- Sedation : Induction of sleep or drowsiness.

- Muscle Relaxation : Alleviation of muscle tension.

Case Studies

- Acute Intoxication : In Sweden, this compound was identified in several cases of acute intoxication among patients aged 15-66. The prevalence of this compound in these cases was noted alongside other novel psychoactive substances (NPS), indicating its increasing use and potential for abuse .

- Detection in Biological Specimens : A study highlighted that this compound could be detected in saliva with concentrations peaking shortly after administration. The maximum concentration observed was 0.77 ng/mL at 2 hours post-ingestion, demonstrating its rapid absorption and subsequent decline .

- Comparative Analysis with Other Benzodiazepines : this compound's effects were analyzed alongside other designer benzodiazepines, revealing a pattern of use that underscores the risks associated with NPS. Users reported experiences ranging from sedation to severe withdrawal symptoms upon cessation .

Clinical Implications

The clinical implications of this compound's biological activity are significant given its potential for misuse and the lack of comprehensive safety data. Its classification as a designer benzodiazepine raises concerns regarding its pharmacological profile compared to established medications.

Propriétés

IUPAC Name |

7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSSWDKQLVBUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032847 | |

| Record name | Metizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-68-0 | |

| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-CHLOROPHENYL)-2-ETHYL-6H-THIENO(3,2-F)(1,2,4)TRIAZOLO(4,3-A)(1,4)DIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1C6XI9LLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.